molecular formula C12H14Cl2O3 B14020192 Ethyl 2,6-dichloro-3-isopropoxybenzoate

Ethyl 2,6-dichloro-3-isopropoxybenzoate

Cat. No.: B14020192
M. Wt: 277.14 g/mol
InChI Key: RNEVPSBITZSZJC-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloro-3-isopropoxybenzoate is an organic compound with the molecular formula C12H14Cl2O3. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms at the 2 and 6 positions, and an isopropoxy group at the 3 position. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,6-dichloro-3-isopropoxybenzoate typically involves the esterification of 2,6-dichloro-3-isopropoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dichloro-3-isopropoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Hydrolysis: Formation of 2,6-dichloro-3-isopropoxybenzoic acid.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Scientific Research Applications

Ethyl 2,6-dichloro-3-isopropoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,6-dichloro-3-isopropoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,6-dichloro-3-isopropoxybenzoate is unique due to the combination of chlorine atoms and an isopropoxy group on the benzoate structure. This combination imparts specific chemical properties, such as increased reactivity towards nucleophiles and distinct biological activities .

Properties

Molecular Formula

C12H14Cl2O3

Molecular Weight

277.14 g/mol

IUPAC Name

ethyl 2,6-dichloro-3-propan-2-yloxybenzoate

InChI

InChI=1S/C12H14Cl2O3/c1-4-16-12(15)10-8(13)5-6-9(11(10)14)17-7(2)3/h5-7H,4H2,1-3H3

InChI Key

RNEVPSBITZSZJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)OC(C)C)Cl

Origin of Product

United States

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